2-Methyl-N-(3-methylphenyl)aniline
Overview
Description
2-Methyl-N-(3-methylphenyl)aniline is a chemical compound with the molecular formula C14H15N . It is a derivative of aniline, which is an organic compound widely used in the manufacturing of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
The synthesis of 2-Methyl-N-(3-methylphenyl)aniline and its derivatives often involves reactions of aniline derivatives. For instance, a series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . Another study described the switchable synthesis of 2-methylene-3-aminoindolines and 2-methyl-3-aminoindoles by reactions of N-(2-formylaryl)sulfonamides, secondary amines, and calcium carbide .Molecular Structure Analysis
The molecular structure of 2-Methyl-N-(3-methylphenyl)aniline can be analyzed using various spectroscopic techniques. The exact mass of the molecule is 197.120453 Da . The InChI code for the compound is 1S/C14H15N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-N-(3-methylphenyl)aniline include a molecular weight of 183.25 g/mol, a XLogP3 value of 3.7, one hydrogen bond donor count, one hydrogen bond acceptor count, and two rotatable bond counts .Scientific Research Applications
Application 1: Synthesis of Aniline-based Triarylmethanes
- Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the synthesis of aniline-based triarylmethanes. These compounds are valuable pharmacophores possessing a diversity of biological activities and are utilized as versatile compounds for photochromic agents, dyes, fluorescent probes, and are employed as building blocks in synthesis .
- Methods of Application: The synthesis of aniline-based triarylmethanes is established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .
- Results or Outcomes: The corresponding aniline-based triarylmethane products were obtained in good to excellent yields (up to 99%) .
Application 2: Methylation of Anilines
- Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the methylation of anilines. This transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
- Methods of Application: The methylation of anilines with methanol is catalyzed by cyclometalated ruthenium complexes. This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
- Results or Outcomes: The process allows the effective methylation of anilines with methanol to selectively give N-methylanilines .
Application 3: Reactions of Methyl Radicals with Aniline
- Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the study of reactions of methyl radicals with aniline. This research is important for understanding the reactivity of radicals, which play a key role in various chemical processes .
- Methods of Application: The reaction of “2-Methyl-N-(3-methylphenyl)aniline” with methyl radicals is studied using density functional theory (DFT) calculations. The geometric structures of all species in the reaction system are optimized .
- Results or Outcomes: The study provides insights into the reactivity of methyl radicals with aniline, which can be useful for designing new chemical reactions .
Application 4: Buchwald–Hartwig Reaction
- Summary of the Application: “2-Methyl-N-(3-methylphenyl)aniline” can be used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction. This reaction is vital in organic synthesis as arylamines, one of its products, are key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .
- Methods of Application: The Buchwald–Hartwig reaction involves the use of palladium catalysts and a variety of ligands. The reaction proceeds under mild and ambient conditions in water .
- Results or Outcomes: The Buchwald–Hartwig reaction allows the selective N-alkylation of amines, influencing the lipophilicity of such compounds, thus making them more biologically accessible .
properties
IUPAC Name |
2-methyl-N-(3-methylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-11-6-5-8-13(10-11)15-14-9-4-3-7-12(14)2/h3-10,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMCGDLFJGWSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495590 | |
Record name | 2-Methyl-N-(3-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-N-(3-methylphenyl)aniline | |
CAS RN |
34801-11-1 | |
Record name | 2-Methyl-N-(3-methylphenyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34801-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-N-(3-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-N-(m-tolyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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